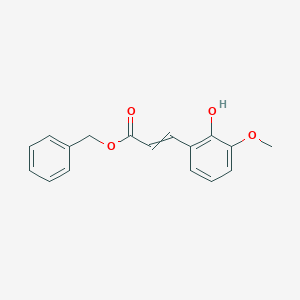
Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of hydroxycinnamic acid derivatives It is characterized by the presence of a benzyl ester group attached to a hydroxy-methoxy substituted phenylprop-2-enoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.
Major Products Formed:
Oxidation: Formation of benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid.
Reduction: Formation of benzyl 3-(2-hydroxy-3-methoxyphenyl)propan-2-ol.
Substitution: Formation of benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enyl bromide.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in modulating biological pathways related to oxidative stress and inflammation.
Industry: Utilized in the formulation of cosmetic products due to its potential skin-protective properties.
Mécanisme D'action
The mechanism of action of Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors involved in oxidative stress and inflammatory pathways. The compound’s hydroxyl and methoxy groups play a crucial role in scavenging free radicals and modulating enzyme activity. This results in the reduction of oxidative damage and inflammation at the cellular level.
Comparaison Avec Des Composés Similaires
Cinnamic Acid: Shares a similar phenylprop-2-enoic acid structure but lacks the benzyl ester group.
Ferulic Acid: Contains a methoxy and hydroxyl group on the phenyl ring but differs in the esterification pattern.
Coumaric Acid: Similar hydroxycinnamic acid derivative with different substitution patterns on the phenyl ring.
Uniqueness: Benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to the presence of the benzyl ester group, which can influence its solubility, reactivity, and biological activity compared to other hydroxycinnamic acid derivatives
Propriétés
Numéro CAS |
152368-06-4 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
benzyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-5-8-14(17(15)19)10-11-16(18)21-12-13-6-3-2-4-7-13/h2-11,19H,12H2,1H3 |
Clé InChI |
QDMFOHGMDWXXGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C=CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


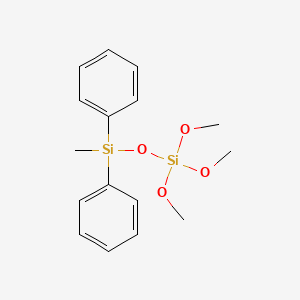




![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
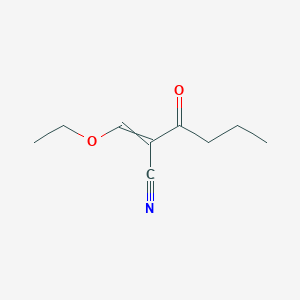
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
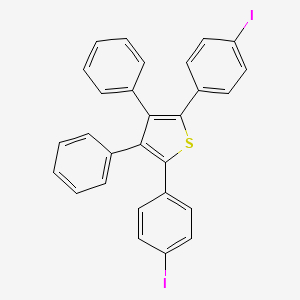
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
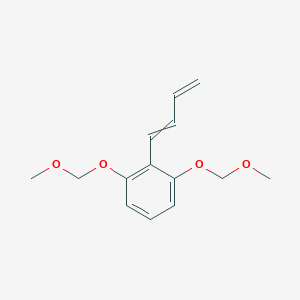
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
